Crystal Structure Evidence: Specific Binding to the p53 Y220C Cancer Mutant
The target compound has been co‑crystallised with the oncogenic p53 Y220C mutant and its binding pose is resolved at 1.74 Å resolution in PDB entry 5AOM (ligand FY8) [1]. The electron density confirms a discrete binding site on the mutant protein surface. By contrast, the unsubstituted parent scaffold N‑phenylpiperidine‑4‑carboxamide has no reported co‑crystal structure with p53 Y220C, nor do the regioisomers N-(4‑chloro‑2‑hydroxyphenyl)piperidine‑4‑carboxamide or N-(5‑fluoro‑2‑hydroxyphenyl)piperidine‑4‑carboxamide appear in any publicly deposited p53 structure. This structural evidence is the strongest publicly available differentiator for the target compound [2].
| Evidence Dimension | Experimental binding to p53 Y220C (X‑ray crystallography) |
|---|---|
| Target Compound Data | Co‑crystallised; 1.74 Å resolution; PDB 5AOM |
| Comparator Or Baseline | N‑phenylpiperidine‑4‑carboxamide and 4‑Cl/5‑F regioisomers: no p53 Y220C co‑crystal structure detected in public databases |
| Quantified Difference | Presence vs. absence of structural evidence |
| Conditions | Recombinant p53 Y220C core domain; crystallisation with PhiKan883; space group P2₁2₁2₁ |
Why This Matters
Documented co‑crystallisation with a therapeutically relevant oncology target provides a structural starting point unavailable for closest analogs, reducing the risk of wasted synthesis and screening effort.
- [1] RCSB Protein Data Bank. 5AOM: Structure of the p53 cancer mutant Y220C with bound small molecule PhiKan883. Deposited 2015. Ligand FY8: N-(5-chloranyl-2-oxidanyl-phenyl)piperidine-4-carboxamide. https://www.rcsb.org/structure/5AOM View Source
- [2] Joerger AC et al. Structure 23: 2246–2255, 2015. DOI: 10.1016/j.str.2015.10.016. View Source
